molecular formula C9H17NO4 B12069891 H-Asp(OtBu)-OMe CAS No. 6691-11-8

H-Asp(OtBu)-OMe

Cat. No.: B12069891
CAS No.: 6691-11-8
M. Wt: 203.24 g/mol
InChI Key: CWARULQNYJKOMP-UHFFFAOYSA-N
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Description

    H-Asp(OtBu)-OMe: is a derivative of , an essential amino acid found in proteins. Its chemical formula is .

  • The compound features a tert-butyl (OtBu) ester group attached to the carboxyl group of aspartic acid.
  • Aspartic acid plays crucial roles in protein synthesis, neurotransmission, and metabolism.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      H-Asp(OtBu)-OMe: can undergo various reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that H-Asp(OtBu)-OMe contributes to both fundamental research and practical applications across various fields

    Properties

    IUPAC Name

    4-O-tert-butyl 1-O-methyl 2-aminobutanedioate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CWARULQNYJKOMP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)CC(C(=O)OC)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H17NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00410125
    Record name AGN-PC-0OJFQP
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00410125
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    203.24 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    6691-11-8
    Record name AGN-PC-0OJFQP
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00410125
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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